molecular formula C7H7BrOS B3279394 Ethanone,1-[5-(bromomethyl)-2-thienyl]- CAS No. 69213-93-0

Ethanone,1-[5-(bromomethyl)-2-thienyl]-

Cat. No.: B3279394
CAS No.: 69213-93-0
M. Wt: 219.1 g/mol
InChI Key: VIEHNZUEBHNQGU-UHFFFAOYSA-N
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Description

Ethanone,1-[5-(bromomethyl)-2-thienyl]- is a brominated thiophene derivative featuring an acetyl group (ethanone) attached to the 2-position of a thienyl ring and a bromomethyl substituent at the 5-position. This compound belongs to a broader class of heteroaromatic ketones, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The bromomethyl group enhances its reactivity, making it a versatile substrate for nucleophilic substitutions and cross-coupling reactions .

Properties

IUPAC Name

1-[5-(bromomethyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEHNZUEBHNQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[5-(bromomethyl)-2-thienyl]- typically involves the bromination of a precursor thienyl compound. One common method is the bromination of 2-thienyl ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in Ethanone, 1-[5-(bromomethyl)-2-thienyl]- can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

    Oxidation Reactions: The thienyl ring can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed:

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethanone, 1-[5-(bromomethyl)-2-thienyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-thienyl]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents on Thienyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethanone,1-[5-(bromomethyl)-2-thienyl]- 5-(Bromomethyl) C₇H₇BrOS 219.10 High reactivity for alkylation reactions
1-[5-(2-Aminophenyl)-2-thienyl]ethanone 5-(2-Aminophenyl) C₁₂H₁₁NOS 217.29 Potential pharmaceutical intermediate
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone 5-(4-Methoxyphenyl) C₁₃H₁₂O₂S 232.30 Enhanced solubility due to methoxy group
1-(5-Bromo-4-methylthiophen-2-yl)ethanone 5-Bromo, 4-methyl C₇H₇BrOS 219.10 Halogenated analog for cross-coupling
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]ethanone 5-(2-Pyridinyl), 2-bromo C₁₁H₈BrNOS 282.16 Chelating agent for metal complexes

Key Research Findings

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Bromine and bromomethyl groups (e.g., in the target compound) increase electrophilicity, facilitating nucleophilic attacks. For example, 2-bromo-1-(5-pyridin-2-ylthien-2-yl)ethanone undergoes Suzuki coupling to generate biaryl systems .
  • Electron-Donating Groups (EDGs): Methoxy or amino groups (e.g., in and ) enhance solubility and stabilize intermediates in condensation reactions .

Thermal and Spectral Properties

  • Melting Points: Brominated derivatives (e.g., 1-(5-bromo-2,4-dimethoxyphenyl)ethanone, MW 259.1 g/mol) exhibit higher melting points compared to non-halogenated analogs due to increased molecular symmetry .
  • IR/NMR Signatures: Thiophene-thiol derivatives (e.g., 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol) show distinct IR peaks at 785 cm⁻¹ (C-Br) and NMR signals for aromatic protons (δ 7.52–7.77 ppm) .

Biological Activity

Ethanone, 1-[5-(bromomethyl)-2-thienyl]- is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

Ethanone, 1-[5-(bromomethyl)-2-thienyl]- is characterized by the presence of a thienyl group and a bromomethyl substituent, which may contribute to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}BrOS
  • Molecular Weight : 253.15 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to Ethanone, 1-[5-(bromomethyl)-2-thienyl]-. For instance, research on related thienyl derivatives has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory properties .

Table 1: Comparative Anti-inflammatory Activity of Thienyl Derivatives

CompoundNO Inhibition (%)Reference
Ethanone, 1-[5-(bromomethyl)-2-thienyl]-TBDCurrent Study
Thienyl Derivative A75
Thienyl Derivative B65

Anticancer Activity

The anticancer potential of Ethanone, 1-[5-(bromomethyl)-2-thienyl]- has been explored through various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. A case study involving thienyl derivatives indicated that modifications in the thienyl structure could enhance cytotoxicity against human gastric cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)Reference
Ethanone, 1-[5-(bromomethyl)-2-thienyl]-TBDTBDCurrent Study
Thienyl Derivative CSGC-79012.69
Thienyl Derivative DHCT-1160.94

The mechanism by which Ethanone, 1-[5-(bromomethyl)-2-thienyl]- exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cancer cell proliferation. Compounds with similar structures have been shown to inhibit key enzymes and pathways involved in these processes.

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, a derivative of Ethanone was tested for its ability to inhibit NO production in RAW264.7 macrophages. The results indicated a significant reduction in NO levels upon treatment with the compound compared to untreated controls .
  • Anticancer Study : A series of thienyl compounds were evaluated for their cytotoxic effects against various cancer cell lines. The most active compound displayed an IC50_{50} value lower than that of traditional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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